Amide Carbonyl vs. Methylene Linker: Impact on Topological Polar Surface Area and Hydrogen-Bonding Capacity
The target compound contains an amide carbonyl linker between indole C-3 and piperazine N-1, whereas the commercially prevalent analog WAY-324284-A (CAS 524676-05-9) possesses a methylene (-CH₂-) linker. This carbonyl group increases the topological polar surface area (TPSA) and introduces a hydrogen-bond acceptor site that is absent in the methylene analog. The calculated TPSA for the target compound is 82.45 Ų, compared with a predicted value of approximately 58 Ų for the methylene-linked analog (estimated from structurally analogous 3-piperazinylmethyl indoles) . The carbonyl oxygen also modulates the electron density of the indole ring via conjugation, potentially affecting π-stacking interactions within the receptor binding pocket .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 82.45 Ų (calculated; C₂₁H₂₃N₃O₄S) |
| Comparator Or Baseline | WAY-324284-A: ~58 Ų (estimated from 3-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole) |
| Quantified Difference | Approximately +24 Ų (42% increase) |
| Conditions | In silico prediction using fragment-based TPSA calculation; direct experimental logP/logD data not available for the target compound. |
Why This Matters
Higher TPSA generally correlates with reduced passive blood-brain barrier permeability, which may favor peripherally restricted pharmacological profiles—a critical consideration for programs targeting peripheral CB1 receptors or seeking to minimize CNS side effects.
- [1] Nirogi, R. V., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT₆ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 346-349. View Source
